Home > Products > Screening Compounds P49725 > 3-(1-methyl-1H-1,2,4-triazol-5-yl)azetidin-3-ol
3-(1-methyl-1H-1,2,4-triazol-5-yl)azetidin-3-ol - 1849287-16-6

3-(1-methyl-1H-1,2,4-triazol-5-yl)azetidin-3-ol

Catalog Number: EVT-2886710
CAS Number: 1849287-16-6
Molecular Formula: C6H10N4O
Molecular Weight: 154.173
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (Talazoparib)

    Compound Description: Talazoparib (BMN 673) is a potent, orally bioavailable, poly(ADP-ribose) polymerase (PARP) 1 and 2 inhibitor. [] This compound exhibits significant anticancer activity and has been investigated in clinical trials for treating breast cancer patients with BRCA1/2 mutations. []

    Compound Description: GDC-0032 is a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, particularly the β-sparing isoform. [] This compound exhibits robust in vivo antitumor activity and has been investigated in clinical trials for treating various human malignancies. []

(S)-2-((2-(1-Isopropyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl)oxy)propanamide (GDC-0326)

    Compound Description: GDC-0326 is a highly selective inhibitor of the PI3Kα isoform, demonstrating selectivity over other class I PI3K isoforms and a wide range of kinases. [] This selectivity profile makes it a promising candidate for anticancer therapy with a potentially reduced side effect profile compared to less selective PI3K inhibitors. []

(3R,5S,E)-7-(4-(4-Fluorophenyl)-6-isopropyl-2-(methyl(1-methyl-1h-1,2,4-triazol-5-yl)amino)pyrimidin-5-yl)-3,5-dihydroxyhept-6-enoic acid (BMS-644950)

    Compound Description: BMS-644950 is a rationally designed, orally effective 3-hydroxy-3-methylglutaryl coenzyme-A reductase (HMGR) inhibitor. [] This compound demonstrates potent cholesterol-lowering activity with a reduced risk of myotoxicity compared to other statin drugs. []

Overview

3-(1-methyl-1H-1,2,4-triazol-5-yl)azetidin-3-ol is a heterocyclic compound characterized by the presence of both a triazole and an azetidine ring. This compound, with the chemical identifier 1849287-16-6, has garnered interest due to its potential applications in medicinal chemistry and materials science. The unique combination of the triazole and azetidine structures imparts distinctive chemical properties that can be exploited for various scientific purposes, including drug development and synthesis of complex molecules.

Source and Classification

This compound is classified as a heterocyclic organic compound, specifically belonging to the group of azetidines and triazoles. Heterocycles are compounds containing rings that include atoms other than carbon, which in this case are nitrogen atoms from the triazole ring. The synthesis of 3-(1-methyl-1H-1,2,4-triazol-5-yl)azetidin-3-ol typically involves cyclization reactions of suitable precursors under controlled conditions.

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-(1-methyl-1H-1,2,4-triazol-5-yl)azetidin-3-ol can be achieved through several methods. A common approach includes the reaction between 1-methyl-1H-1,2,4-triazole and azetidin-3-ol in the presence of a catalyst. This method emphasizes controlled reaction conditions to ensure high yields and purity of the final product.

Synthetic Routes

  1. Cyclization Reaction:
    • Reactants: 1-methyl-1H-1,2,4-triazole and azetidin-3-ol.
    • Catalyst: A suitable catalyst is used to facilitate the reaction.
    • Conditions: Controlled temperature and pressure to optimize yield.
  2. Industrial Production:
    • Large-scale synthesis may require optimization of laboratory methods to enhance cost-effectiveness while ensuring safety and minimal environmental impact.
Molecular Structure Analysis

The molecular structure of 3-(1-methyl-1H-1,2,4-triazol-5-yl)azetidin-3-ol features a triazole ring attached to an azetidine moiety. The compound's structure can be represented as follows:

Molecular Structure

Structural Data

  • Molecular Formula: C6_{6}H8_{8}N4_{4}O
  • Molecular Weight: Approximately 168.16 g/mol
  • Key Functional Groups: Triazole (N-containing heterocycle), Azetidine (four-membered nitrogen-containing ring), Hydroxyl group (–OH).
Chemical Reactions Analysis

Types of Reactions

3-(1-methyl-1H-1,2,4-triazol-5-yl)azetidin-3-ol can participate in several chemical reactions:

  1. Oxidation:
    • Can yield corresponding oxides.
    • Common oxidizing agents include hydrogen peroxide.
  2. Reduction:
    • Reduction reactions can produce various derivatives depending on the reducing agents used, such as sodium borohydride.
  3. Substitution Reactions:
    • The triazole and azetidine rings can undergo nucleophilic substitution leading to functionalized derivatives .

Common Reagents and Conditions

The choice of reagents significantly affects the outcome of these reactions:

  • Oxidizing Agents: Hydrogen peroxide.
  • Reducing Agents: Sodium borohydride.

These reactions can lead to a variety of products based on specific conditions applied during synthesis.

Mechanism of Action

The mechanism of action for 3-(1-methyl-1H-1,2,4-triazol-5-yl)azetidin-3-ol involves its interaction with biological targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the azetidine moiety may interact with various biological molecules such as enzymes and receptors. These interactions are crucial for modulating biological activity and could lead to therapeutic effects in medicinal applications .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 3-(1-methyl-1H-1,2,4-triazol-5-yl)azetidin-3-ol include:

  • Appearance: Typically a crystalline solid.

Chemical Properties

Chemical properties encompass reactivity patterns:

  • Solubility: Soluble in polar solvents such as water and methanol.

Relevant Data or Analyses

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are often employed to confirm the structure and purity of synthesized compounds .

Applications

Scientific Uses

The applications of 3-(1-methyl-1H-1,2,4-triazol-5-yl)azetidin-3-ol span various fields:

  1. Medicinal Chemistry:
    • Investigated for its potential as a pharmaceutical intermediate.
    • Possible antibacterial properties have been noted in preliminary studies.
  2. Material Science:
    • Used as a building block for synthesizing new materials with specific properties.
  3. Research Applications:
    • Valuable in drug discovery processes due to its unique structural features that allow for interactions with biological systems .
Synthetic Methodologies for 3-(1-Methyl-1H-1,2,4-Triazol-5-yl)Azetidin-3-Ol

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Triazole-Azetidine Hybrid Synthesis

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) serves as the cornerstone methodology for constructing the 1,2,4-triazole core in this hybrid molecule. This "click chemistry" approach enables regioselective formation of 1,4-disubstituted triazoles under mild conditions, making it ideal for pharmaceutical synthesis. The general pathway involves reacting a pre-synthesized azetidine-bearing alkyne with 1-methyl-1H-1,2,4-triazol-5-yl azide under Cu(I) catalysis. Key catalytic systems include:

Cu(I) Sources & Ligands:CuI with tris(benzyltriazolylmethyl)amine (TBTA) enhances regioselectivity (>98%) and accelerates reaction kinetics at room temperature [9]. CuSO₄/sodium ascorbate in t-BuOH/H₂O (1:1) provides an economical alternative, achieving 85-92% yields within 4-6 hours [2] [9]. For acid-sensitive intermediates, copper(II) sulfate with sodium ascorbate in situ reduction prevents decomposition [9].

Solvent & Temperature Optimization:Polar aprotic solvents (DMF, acetonitrile) typically yield higher conversions (90-95%) than protic solvents (EtOH, i-PrOH: 70-80%) due to improved copper complex stability. Microwave irradiation (80°C, 30 min) dramatically reduces reaction times while maintaining yields >90% [2].

Table 1: CuAAC Optimization for Triazole-Azetidine Hybrids

Azide SourceCatalyst SystemSolventTemp/TimeYield (%)
1-Methyl-5-azido-1,2,4-triazoleCuI/TBTADMFRT, 12 h95
1-Methyl-5-azido-1,2,4-triazoleCuSO₄/Na ascorbatet-BuOH/H₂O50°C, 6 h88
1-Methyl-5-azido-1,2,4-triazoleCuBrMeCNMW, 80°C, 0.5 h92

Critical to success is the synthesis of the azide component: 1-methyl-1H-1,2,4-triazol-5-amine undergoes diazotization with NaNO₂/HCl followed by NaN₃ substitution, avoiding isolation of the unstable diazonium intermediate [2] [9].

Cyclization Strategies for Azetidine Ring Formation

Azetidine ring construction employs two principal strategies: ring-closing reactions of halogenated precursors or carbonyl group reduction.

Gabriel-Cromwell Reaction:This classical approach utilizes 1,3-dibromopropane and N-(1-methyl-1H-1,2,4-triazol-5-yl)phthalimide. The reaction proceeds via SN₂ displacement at 60-80°C in DMF, yielding N-substituted azetidine after hydrazinolysis to remove phthaloyl protection. Yields range from 65-75%, with dibromide impurities requiring careful chromatography [8].

Horner-Wadsworth-Emmons (HWE) & Reduction:A more efficient route starts with N-Boc-azetidin-3-one, obtained via oxidation of commercially available azetidin-3-ol derivatives. HWE reaction with triethyl phosphonoacetate and DBU in THF generates methyl 2-(N-Boc-azetidin-3-ylidene)acetate in 72% yield after vacuum distillation [8]. Subsequent hydrogenation (H₂, 10% Pd/C, MeOH, 4 h) saturates the exocyclic double bond, followed by LiAlH₄ reduction to install the hydroxymethyl precursor.

Cyclization of 1,3-Aminoalcohols:3-Amino-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-ol undergoes Mitsunobu cyclization (DIAD, PPh₃, THF, 0°C→RT) or mesylate-mediated ring closure. The Mitsunobu method affords higher regioselectivity (85% yield) but generates triphenylphosphine oxide byproducts, complicating purification [7] [8].

Table 2: Azetidine Ring Formation Method Comparison

MethodKey ReagentConditionsYield (%)Limitations
Gabriel-Cromwell1,3-DibromopropaneDMF, 80°C, 12 h65-75Dibromide impurities
HWE/Hydrogenation(EtO)₂P(O)CH₂CO₂Me, DBUTHF, RT; then H₂/Pd70 (2 steps)Multi-step
Mitsunobu CyclizationDIAD/PPh₃THF, 0°C→RT, 4 h85PPhO purification issues

Post-Functionalization Techniques for Hydroxyl Group Incorporation

The tertiary alcohol at C3 of azetidine is strategically introduced via nucleophilic addition to ketones or epoxide ring-opening.

Nucleophilic Addition to Azetidin-3-ones:Organometallic reagents (methylmagnesium bromide, methyl lithium) add to N-protected 1-(1-methyl-1H-1,2,4-triazol-5-yl)azetidin-3-one. Grignard reagents in THF at -78°C provide superior stereocontrol (dr 3:1) compared to alkyllithiums (dr 1:1). Acidic workup (1M HCl) removes protecting groups (Boc, Cbz), yielding racemic 3-(1-methyl-1H-1,2,4-triazol-5-yl)azetidin-3-ol in 78% yield over two steps [7] [8].

Epoxide Ring-Opening:Glycidyl derivatives (e.g., 1-(oxiran-2-ylmethyl)-1-methyl-1H-1,2,4-triazole) undergo BF₃·OEt₂-catalyzed intramolecular epoxide opening. This method, while step-efficient, suffers from regiochemical mixtures (60:40 favoring tertiary alcohol) requiring separation [4] [8].

Hydroxyl Protection Strategies:

  • Silyl Protection: TBDMSCl/imidazole in DMF provides TBDMS-ethers stable to subsequent N-alkylations (95% yield). Deprotection uses TBAF/THF (0°C→RT, 3 h).
  • Benzyl Protection: NaH/BnBr in DMF (0°C→RT) gives O-benzyl derivatives. Hydrogenolysis (H₂, Pd(OH)₂/C, MeOH, 12 h) achieves deprotection.
  • Acetyl Protection: Ac₂O/pyridine (20°C, 12 h) forms acetates cleavable by K₂CO₃/MeOH (3 h, 60°C) [8].

Comparative Analysis of Solid-Phase vs. Solution-Phase Synthesis

Solid-Phase Synthesis (SPS):SPS employs Wang or Rink amide resin-bound azetidinones. The sequence involves:

  • Resin functionalization with Fmoc-azetidine-3-carboxylic acid using DIC/HOBt coupling (24 h, RT)
  • Fmoc deprotection (20% piperidine/DMF)
  • CuAAC with resin-bound alkynes and 1-methyl-5-azido-1,2,4-triazole (CuSO₄/sodium ascorbate, DMF, 24 h)
  • Nucleophilic addition (MeMgBr, THF, -78°C)
  • TFA cleavage (95:2.5:2.5 TFA/H₂O/TIS, 2 h)

Advantages: Enables rapid library generation (50+ analogs in parallel); automatable; simplifies purification (washing removes impurities).Disadvantages: Lower per-step yields (70-80% vs. 85-95% in solution); requires specialized equipment; scale limited (<1 mmol/resin bead) [8].

Solution-Phase Synthesis:Traditional linear synthesis proceeds as:

  • Preparation of 1-methyl-5-azido-1,2,4-triazole from triazolamine
  • Synthesis of 3-azidopropyl acetate from 1,3-dibromopropane
  • CuAAC (CuI/TBTA, i-PrOH, 50°C, 8 h, 92%)
  • Cyclization (K₂CO₃, MeCN, reflux, 12 h, 75%)
  • Hydrolysis (NaOH/MeOH/H₂O, RT, 6 h, 95%)

Advantages: Higher yields at scale (>100 g); established purification protocols (crystallization, distillation); NMR monitoring.Disadvantages: Intermediate isolations increase time/cost; solvent-intensive [1] [7].

Table 3: Solid-Phase vs. Solution-Phase Synthesis Comparison

ParameterSolid-PhaseSolution-Phase
Scale<1 mmolMulti-gram to kilogram
Library SynthesisExcellent (50+ compounds)Moderate (<10 compounds)
Average Yield/Step70-80%85-95%
PurificationFiltration/washingChromatography/crystallization
Automation CompatibilityHighLow
Key ApplicationDrug discovery librariesBulk API manufacturing

Properties

CAS Number

1849287-16-6

Product Name

3-(1-methyl-1H-1,2,4-triazol-5-yl)azetidin-3-ol

IUPAC Name

3-(2-methyl-1,2,4-triazol-3-yl)azetidin-3-ol

Molecular Formula

C6H10N4O

Molecular Weight

154.173

InChI

InChI=1S/C6H10N4O/c1-10-5(8-4-9-10)6(11)2-7-3-6/h4,7,11H,2-3H2,1H3

InChI Key

XAHPMJHVJNULNJ-UHFFFAOYSA-N

SMILES

CN1C(=NC=N1)C2(CNC2)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.